molecular formula C13H24N2O3 B12937833 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid CAS No. 88193-16-2

9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid

Cat. No.: B12937833
CAS No.: 88193-16-2
M. Wt: 256.34 g/mol
InChI Key: GZIIXECHPFVOCK-UHFFFAOYSA-N
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Description

9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an imidazolidinone ring attached to a nonanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid typically involves the reaction of 5-methyl-2-oxoimidazolidine with a nonanoic acid derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The imidazolidinone ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted imidazolidinone derivatives.

Scientific Research Applications

9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, modulating their activity. The nonanoic acid chain may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 9-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid
  • 9-(5-Methyl-2-oxoimidazolidin-4-yl)octanoic acid
  • 9-(5-Methyl-2-oxoimidazolidin-4-yl)decanoic acid

Uniqueness

9-(5-Methyl-2-oxoimidazolidin-4-yl)nonanoic acid is unique due to its specific chain length and the presence of the imidazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88193-16-2

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

9-(5-methyl-2-oxoimidazolidin-4-yl)nonanoic acid

InChI

InChI=1S/C13H24N2O3/c1-10-11(15-13(18)14-10)8-6-4-2-3-5-7-9-12(16)17/h10-11H,2-9H2,1H3,(H,16,17)(H2,14,15,18)

InChI Key

GZIIXECHPFVOCK-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCCCCC(=O)O

Origin of Product

United States

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